Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate
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Overview
Description
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: The azido group can be introduced via nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) protecting group is added using Boc anhydride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) for azido group introduction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Scientific Research Applications
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole rings.
Hydroxyl Group: Participates in hydrogen bonding and can be a site for further functionalization.
Boc Group: Acts as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R,3R*,4S*)-3-azido-4-amino-2-hydroxycyclopentane-carboxylate**: Lacks the Boc protecting group.
- Ethyl (1R,2R,3R*,4S*)-3-azido-4-(methoxycarbonylamino)-2-hydroxycyclopentane-carboxylate**: Has a methoxycarbonyl group instead of the Boc group.
Uniqueness
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate is unique due to its combination of functional groups and stereochemistry, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl (1R,2R,3R,4S)-3-azido-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(9(10(7)18)16-17-14)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCTNPGRAUIN-UTINFBMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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